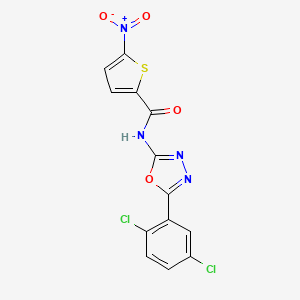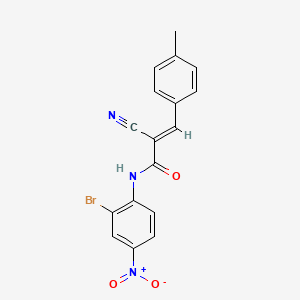
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid, commonly known as DMPPA, is an organic compound that is used in scientific research and laboratory experiments. It is a member of the pyrrol-3-ylpropanoic acid family and is composed of a pyrrol-3-ylpropanoic acid core with a 2,5-dimethyl-1H-pyrrol-1-yl and a 4-nitrophenyl substituents. DMPPA is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
- The compound has been used in the synthesis of related pyrrole derivatives, with studies focusing on their crystal structure and chemical characteristics (Zhuang Hong, 2000).
Alkaloids in Medicinal Plants
- Research on new pyrrole alkaloids from medicinal plants like Lycium chinense has been conducted. These studies help understand the chemical diversity and potential therapeutic applications of these compounds (U. Youn et al., 2013).
Novel Compound Synthesis
- Synthesis of novel compounds with related chemical structures, exploring their potential in various applications, has been an area of research. This includes studies on the reaction mechanisms and chemical properties of these compounds (O. A. Kolyamshin et al., 2021).
Photochromic Compound Analysis
- Investigations into photochromic compounds related to pyrrole derivatives have been carried out. These studies contribute to the understanding of light-responsive materials (Wuxin Zou et al., 2004).
Conducting Polymer Research
- The compound has been used in the synthesis and characterization of new soluble conducting polymers. This research is vital for developing advanced materials for electronic and optoelectronic devices (Serhat Variş et al., 2006).
Electrochemical Behavior Studies
- Studies on the electrochemical behavior of related compounds have been conducted. These findings are significant for understanding the electrochemical properties of organic compounds in various mediums (J. David et al., 1995).
Polysubstituted Pyrroles Synthesis
- Research into the synthesis of polysubstituted pyrroles, which include a propanoic acid fragment, has been explored. This contributes to the development of new heterocyclic compounds (N. N. Kolos et al., 2019).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of isoxazoline incorporated pyrrole derivatives have been a focus, highlighting the potential of these compounds in developing new antimicrobial agents (Abhishek Kumar et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-3-4-11(2)16(10)14(9-15(18)19)12-5-7-13(8-6-12)17(20)21/h3-8,14H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRNUVGDLQRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)


![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)




![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2423167.png)